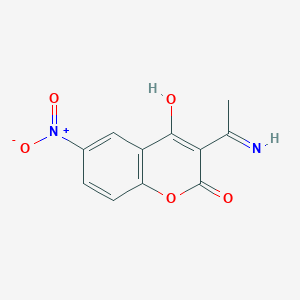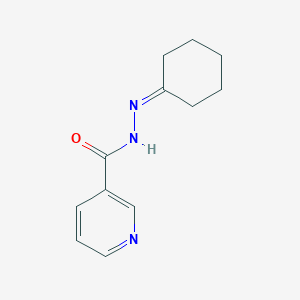![molecular formula C13H14N4 B6015418 5-(2-ethylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6015418.png)
5-(2-ethylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazo[4,5-c]pyrazoles, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(2-ethylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole is not yet fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and proteins involved in various physiological processes. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2) enzyme, while its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been found to exhibit antioxidant activity, which can help protect cells from oxidative stress-induced damage. Additionally, it has been reported to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity. Furthermore, it has been found to have a positive effect on cognitive function by improving memory and learning abilities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-ethylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole is its diverse biological activities, which make it a promising compound for drug development. Additionally, it has been found to exhibit low toxicity, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to formulate for oral administration.
Orientations Futures
There are several future directions for the research and development of 5-(2-ethylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole. One of the most promising areas is its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for the production of this compound could help overcome its solubility issues and improve its bioavailability.
Méthodes De Synthèse
The synthesis of 5-(2-ethylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole can be achieved through various methods. One of the most common methods involves the reaction of 2-ethylbenzaldehyde with hydrazine hydrate to form 2-ethylbenzaldehyde hydrazone. The hydrazone is then reacted with methyl isocyanate to form the desired product.
Applications De Recherche Scientifique
5-(2-ethylphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, antitumor, and antifungal activities. Additionally, it has been found to exhibit potent inhibitory effects on various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase.
Propriétés
IUPAC Name |
5-(2-ethylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-3-9-6-4-5-7-10(9)12-15-11-8-14-17(2)13(11)16-12/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYOMKNAFWIDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC3=C(N2)C=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6015339.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6015351.png)

![[1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6015368.png)
![tert-butyl 2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6015372.png)
![1-[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6015377.png)
![4-[1-(benzylsulfonyl)-3-pyrrolidinyl]-1-isobutylpiperidine](/img/structure/B6015378.png)
![2,2,2-trichloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6015399.png)
![2,6-dichloro-N-({[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzamide](/img/structure/B6015401.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015414.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6015420.png)
![5-(2-furyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6015421.png)
![N-benzyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6015422.png)